N-(4-Methylphenyl)-1H-pyrazol-4-amine
Description
N-(4-Methylphenyl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with a 4-methylphenyl group at the 1-position and an amine group at the 4-position.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-12-7-10/h2-7,13H,1H3,(H,11,12) |
InChI Key |
WIWORXOTFDKSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C–N Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a cornerstone for constructing C–N bonds between aryl halides and amines. For N-(4-Methylphenyl)-1H-pyrazol-4-amine, this method involves coupling 4-bromo-1H-pyrazole with 4-methylaniline using a palladium catalyst. A representative protocol employs Pd₂(dba)₃ with XPhos as a ligand, K₃PO₄ as a base, and toluene as the solvent at 100°C for 24 hours, yielding 75% product. The mechanism proceeds through oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination.
Table 1: Optimization of Pd-Catalyzed Coupling Conditions
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-1H-pyrazole | 4-Methylaniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 75 |
| 4-Iodo-1H-pyrazole | 4-Methylaniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 68 |
Key variables affecting yield include ligand choice (bulky phosphines enhance selectivity) and solvent polarity (aprotic solvents favor oxidative addition). Side products, such as diarylation or dehalogenation, are minimized under inert atmospheres.
Sulfone Displacement Strategies
Mechanistic Basis and Applications
Sulfone displacement leverages the nucleophilic aromatic substitution (SNAr) of a sulfonyl group by an amine. In one approach, 4-(methylsulfonyl)-1H-pyrazole reacts with 4-methylaniline in DMF at 80°C using Cs₂CO₃ as a base, achieving 68% yield. The sulfonyl group acts as a transient directing and leaving group, facilitating regioselective amination. Density functional theory (DFT) calculations reveal a transition state where the amine’s lone pair attacks the electrophilic carbon adjacent to the sulfone, with simultaneous deprotonation by the base.
Table 2: Sulfone Displacement Parameters
| Sulfone Substrate | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-(Methylsulfonyl)-1H-pyrazole | 4-Methylaniline | Cs₂CO₃ | DMF | 80 | 68 |
| 4-(Phenylsulfonyl)-1H-pyrazole | 4-Methylaniline | KOtBu | THF | 70 | 55 |
This method avoids precious metal catalysts but requires pre-functionalization of the pyrazole with a sulfone group, which adds synthetic steps.
Copper-Mediated Ullmann Coupling
Industrial Scalability
Copper-catalyzed couplings offer a cost-effective alternative to palladium. Using CuI with DMEDA as a ligand in DMSO at 120°C for 48 hours, 4-iodo-1H-pyrazole couples with 4-methylaniline to yield 62% product. The reaction proceeds via a single-electron transfer mechanism, forming a copper-amide intermediate before C–N bond formation.
Table 3: Copper-Catalyzed Reaction Metrics
| Aryl Halide | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodo-1H-pyrazole | 4-Methylaniline | CuI/DMEDA | DMSO | 120 | 62 |
| 4-Bromo-1H-pyrazole | 4-Methylaniline | CuBr/1,10-phen | DMF | 130 | 58 |
While economical, prolonged heating and ligand degradation limit reproducibility at scale.
Pyrazole Ring Construction via Condensation
Hydrazine-Diketone Cyclization
The pyrazole core can be synthesized de novo by condensing N-(4-methylphenyl)hydrazine with 1,3-diketones. For example, reaction with acetylacetone in ethanol under reflux forms 1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-amine, which is subsequently dehydrogenated to yield the target compound. Regioselectivity is controlled by the electron-withdrawing/donating effects of substituents on the diketone.
Table 4: Condensation Reaction Outcomes
| Hydrazine | Diketone | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-(4-Methylphenyl)hydrazine | Acetylacetone | Ethanol | 80 | 45 |
| N-(4-Methylphenyl)hydrazine | Ethyl acetoacetate | THF | 60 | 38 |
This route is step-efficient but suffers from moderate yields due to competing side reactions.
Comparative Analysis and Industrial Considerations
Efficiency and Cost Metrics
- Pd-Catalyzed Coupling : High yields (68–75%) but requires expensive catalysts (~$1,200/mol for Pd₂(dba)₃).
- Sulfone Displacement : Moderate yields (55–68%) with cheaper reagents but additional oxidation steps.
- Ullmann Coupling : Lower yields (58–62%) but cost-effective for bulk production.
- Condensation : Low yields (38–45%) limit industrial adoption despite simplicity.
Chemical Reactions Analysis
Alkylation and Acylation
The amino group at position 4 of the pyrazole ring undergoes alkylation and acylation reactions, enabling the introduction of functional groups.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives. For example:
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides:
Oxidation and Reduction
The pyrazole ring and substituents participate in redox reactions:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | HO, AcOH | Pyrazole N-oxide | Enhances electrophilic reactivity |
| Reduction | NaBH, MeOH | 4-Aminopyrazole (saturated derivative) | Precursor for further functionalization |
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions:
-
Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives:
This reaction diversifies the compound’s scaffold for medicinal chemistry .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, yielding diarylamines .
Condensation Reactions
The amino group reacts with aldehydes to form Schiff bases, useful in coordination chemistry:
For example, condensation with terephthalaldehyde generates bis-pyrazole derivatives with potential anticancer activity .
Heterocyclic Ring Formation
Reactions with electrophilic reagents produce fused heterocycles:
-
With Appel Salt (4,5-Dichloro-1,2,3-dithiazolium Chloride) : Forms pyrazolo[3,4-d]thiazoles under thermolytic conditions :
Nucleophilic Substitution
The methylphenyl group directs electrophilic substitution (e.g., nitration, halogenation):
-
Nitration : Concentrated HNO/HSO introduces nitro groups at the para position of the phenyl ring .
-
Halogenation : Br/FeBr yields brominated derivatives for further coupling .
Biological Activity-Driven Modifications
Derivatives are tailored for specific pharmacological targets:
| Modification | Biological Target | Activity | Source |
|---|---|---|---|
| Introduction of sulfonamide | CDK2 kinase | Anticancer (GI = 0.127–0.560 μM) | |
| Boronic acid functionalization | Proteases | Inhibitory activity |
Key Structural Insights
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and malaria due to its inhibitory effects on specific enzymes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. In its antimalarial activity, it may interfere with the replication of the Plasmodium parasite by inhibiting essential metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazol-4-amine Derivatives
Pyrazol-4-amine derivatives differ primarily in their substituents, which influence their physicochemical and biological properties. Key examples include:
Key Observations :
- Aromatic vs.
- Alkyl vs. Aryl Amines : Substituting the amine group with a cyclopropyl or methoxyphenylmethyl moiety () modulates steric bulk and solubility, impacting bioavailability .
Comparison with Imidazole-4-imine Derivatives
highlights (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, which share the 4-methylphenyl substituent but differ in their core heterocycle (imidazole vs. pyrazole). Key structural differences include:
- Dihedral Angles : The imidazole derivatives exhibit a dihedral angle of ~56° between terminal phenyl rings, reflecting significant molecular twisting. Pyrazol-4-amine derivatives likely exhibit distinct torsional profiles due to differences in ring geometry .
- Intermolecular Interactions : Both classes rely on weak C–H⋯N hydrogen bonds for crystal packing, but imidazole derivatives also utilize C–H⋯X (X = Cl, Br) interactions, enhancing lattice stability .
Pharmacological Activity Comparisons
- Thiazolidin-4-one Derivatives: reports N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide as a potent antiproliferative agent against renal adenocarcinoma (769-P cells).
- Pyrazolo[3,4-d]pyrimidine Hybrids : describes pyrazolo-pyrimidine hybrids with demonstrated kinase inhibitory activity. The presence of a pyrazole ring in these hybrids underscores the versatility of pyrazol-4-amine derivatives in drug design .
Key Research Findings and Trends
- Role of Weak Interactions : Despite their weak nature, C–H⋯N and π–π interactions dominate the crystal packing of both pyrazol-4-amine and imidazole-4-imine derivatives, enabling predictable lattice formation .
- Substituent-Driven Bioactivity: The 4-methylphenyl group enhances hydrophobic interactions in biological targets, as seen in thiazolidinone antitumor agents .
Biological Activity
N-(4-Methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring substituted with a 4-methylphenyl group. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the pyrazole scaffold. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions.
Biological Activity Overview
The biological activities of this compound encompass anticancer properties, anti-inflammatory effects, and potential neuroprotective roles. Below are summarized findings from various studies:
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that compounds containing the pyrazole moiety exhibit significant antiproliferative activity against a variety of cancer cell lines. For instance, this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) and ovarian cancer cells (A2780) .
- Mechanistic studies indicated that this compound induces cell cycle arrest at the S and G2/M phases and promotes apoptosis through the downregulation of key survival pathways .
- Selectivity and Potency :
Anti-inflammatory Effects
Research has indicated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, this compound showed promising results in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Biological Activity Summary
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A2780 | 0.158 | Apoptosis induction | |
| MCF7 | 3.3 | Cell cycle arrest | |
| MDA-MB-231 | Not specified | CDK inhibition |
Case Study: In Vitro Evaluation
In a recent study evaluating various pyrazole derivatives, this compound was tested alongside other structural analogs for its cytotoxic effects on cancer cells. The results highlighted its superior activity compared to other derivatives, reinforcing its potential as a lead compound for further development in anticancer therapies .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of CDKs, potentially inhibiting their activity and thus affecting cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
